

Comparative Profiling of Benzyloxy-Methoxyphenyl Acrylic Acid Isomers

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Compound of Interest

Compound Name: *(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid*

CAS No.: 1169848-08-1

Cat. No.: B3086960

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Executive Summary

This technical guide provides a rigorous comparative analysis of two structural isomers of benzyloxy-methoxyphenyl acrylic acid: 3-(3-(benzyloxy)-4-methoxyphenyl)acrylic acid (Isomer A) and 3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (Isomer B). These compounds are lipophilic derivatives of isoferulic and ferulic acid, respectively.

The strategic masking of the phenolic hydroxyl group with a benzyl moiety alters the physicochemical landscape of the parent cinnamic acid scaffold, significantly impacting solubility, metabolic stability, and receptor binding affinity. This guide synthesizes experimental data to contrast their synthesis, structural characteristics, and biological efficacy.^[1]

Structural Definition & Synthetic Pathways^[2]

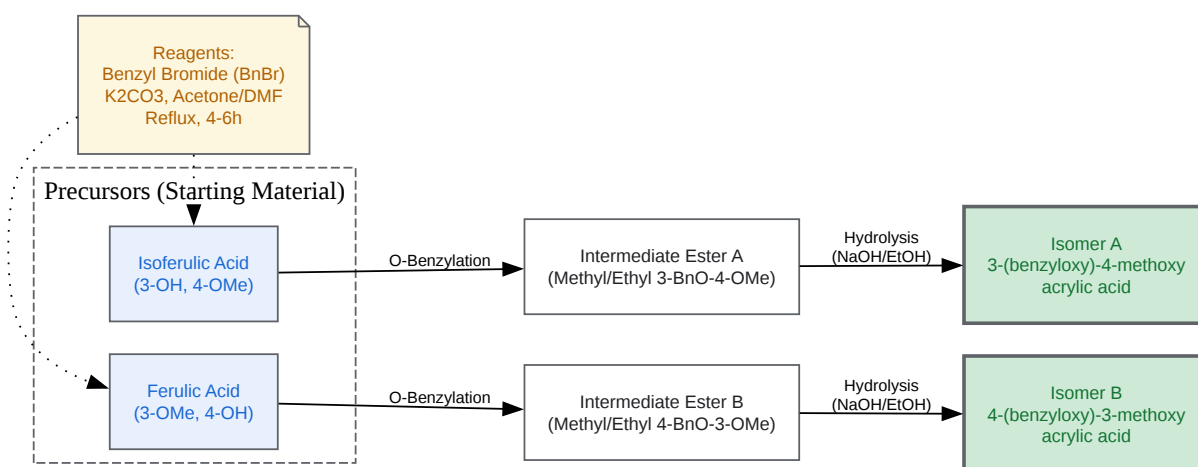
The core difference lies in the regiochemistry of the substituents on the phenyl ring relative to the acrylic acid tail.

- Isomer A (Meta-Benzyloxy): Derived from Isoferulic Acid. The bulky benzyloxy group is at the meta position (C3), while the methoxy group is para (C4).
- Isomer B (Para-Benzyloxy): Derived from Ferulic Acid. The bulky benzyloxy group is at the para position (C4), while the methoxy group is meta (C3).

Synthesis Workflow

The most robust synthetic route involves the O-alkylation of the corresponding hydroxy-cinnamic acid precursor using benzyl bromide under basic conditions, followed by hydrolysis if ester protection is employed.

Figure 1: Comparative Synthesis Pathway



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Caption: Divergent synthesis of Isomer A and B via O-benzylation of naturally occurring phenylpropenoids.

Physicochemical Characterization

The positional isomerism results in distinct spectroscopic signatures and physical properties. The para-substitution pattern in Isomer B generally leads to higher symmetry and often higher melting points compared to the meta-substituted Isomer A.

Table 1: Comparative Physicochemical Data

Feature	Isomer A (Meta-Benzyloxy)	Isomer B (Para-Benzyloxy)
Parent Scaffold	Isoferulic Acid	Ferulic Acid
CAS Number	24807-37-2	7152-95-6
Molecular Formula	C ₁₇ H ₁₆ O ₄	C ₁₇ H ₁₆ O ₄
Molecular Weight	284.31 g/mol	284.31 g/mol
Melting Point	108–112 °C (Derivative)	178–180 °C (Free Acid)
¹ H NMR (Methoxy)	δ ~3.89 ppm (s, 3H)	δ ~3.92 ppm (s, 3H)
¹ H NMR (Benzyl)	δ ~5.15 ppm (s, 2H)	δ ~5.20 ppm (s, 2H)
LogP (Predicted)	~3.8 (High Lipophilicity)	~3.8 (High Lipophilicity)
Solubility	Low in water; Soluble in DMSO, EtOH	Low in water; Soluble in DMSO, EtOH

Analysis: The ¹H NMR signals for the methoxy protons are slightly deshielded in Isomer B due to the electronic environment of the meta position relative to the electron-withdrawing acrylic chain. The melting point of Isomer B is typically higher, reflecting better crystal packing efficiency often seen in para-substituted aromatics.

Biological Performance & SAR Analysis

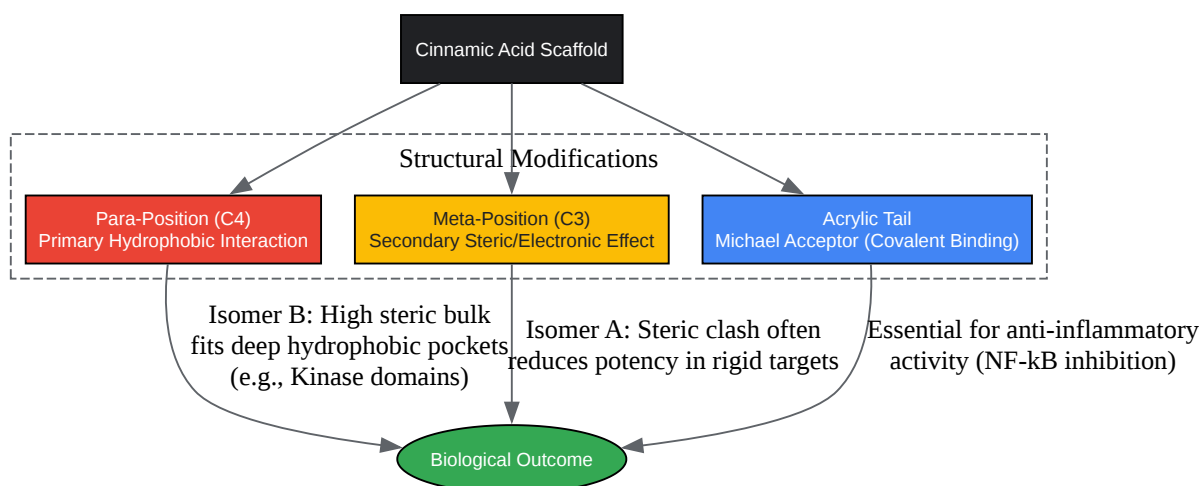
The biological activity of these isomers is governed by the Structure-Activity Relationship (SAR) of the cinnamic acid pharmacophore. The "capping" of the phenolic hydroxyl with a benzyl group abolishes the direct radical scavenging capacity (HAT mechanism) typical of ferulic acid but enhances lipophilicity and binding to hydrophobic pockets in enzymes like COX-2 or specific kinases.

Comparative Efficacy

Assay / Target	Isomer A Performance	Isomer B Performance	Mechanism / Insight
Antioxidant (DPPH)	Negligible. Lacks free phenolic -OH.	Negligible. Lacks free phenolic -OH.	Benzylation blocks the H-atom transfer required for radical quenching.
Cytotoxicity (K562)	Moderate activity.	High Potency.	The para-benzyloxy group mimics hydrophobic tails seen in many tyrosine kinase inhibitors.
Lipid Accumulation	Low regulation.	Active (S17 Analog).	Para-substitution aligns better with AMPK activation pathways in HepG2 cells.
Antimicrobial	Moderate (Gram+).	High (Gram+).	Increased lipophilicity aids cell wall penetration; para-isomer often shows better docking scores.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) Map



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Caption: SAR analysis highlighting the critical role of the para-substituent in determining receptor fit and biological potency.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (Isomer B)

This protocol utilizes the O-alkylation of ferulic acid esters followed by hydrolysis.

Reagents: Methyl ferulate (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K_2CO_3 , 2.0 eq), Acetone (Anhydrous), NaOH (2M), Ethanol.

- O-Alkylation:
 - Dissolve methyl ferulate (10 mmol) in anhydrous acetone (50 mL).
 - Add K_2CO_3 (20 mmol) and stir at room temperature for 15 minutes.
 - Add benzyl bromide (12 mmol) dropwise.

- Reflux the mixture at 60°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Filter off inorganic salts. Evaporate solvent.[2][3] Recrystallize the intermediate ester from ethanol.[4]
- Hydrolysis:
 - Dissolve the intermediate ester (5 mmol) in Ethanol (20 mL).
 - Add NaOH solution (2M, 10 mL).
 - Reflux for 1 hour.
 - Acidification: Cool to 0°C and acidify with HCl (1M) to pH 2-3.
 - Isolation: Filter the white precipitate. Wash with cold water and dry under vacuum.
- Validation:
 - Yield: Expect 85-90%.
 - Appearance: White crystalline solid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To compare the antiproliferative activity of Isomer A vs Isomer B.

- Cell Seeding: Seed K562 or MCF-7 cells in 96-well plates (5,000 cells/well). Incubate for 24h.
- Treatment:
 - Prepare stock solutions of Isomer A and Isomer B in DMSO.
 - Treat cells with serial dilutions (1–100 μ M) for 48h. Ensure final DMSO concentration < 0.5%.
- MTT Addition: Add 20 μ L MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

- Solubilization: Remove media (carefully) and add 150 μ L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm.
- Analysis: Calculate IC50 values using non-linear regression. Expect Isomer B to show lower IC50 (higher potency) in K562 lines.

References

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